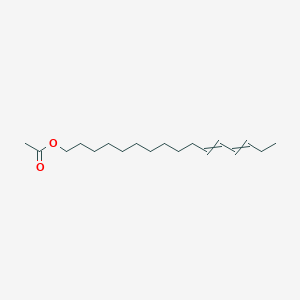

11,13-Hexadecadienyl acetate

Description

Contextualization as a Semiochemical in Insect Chemical Ecology

11,13-Hexadecadienyl acetate (B1210297) is an organic compound that serves as a crucial semiochemical in the field of insect chemical ecology. Semiochemicals are chemicals that convey signals between organisms, influencing their behavior. nih.gov These chemical messengers are fundamental to the survival and reproduction of many species. 11,13-Hexadecadienyl acetate, with the chemical formula C₁₈H₃₂O₂, is classified as an acetate ester and is characterized by a sixteen-carbon chain with two double bonds at the 11th and 13th positions. vulcanchem.com The specific configuration of these double bonds, most commonly the (Z,Z) isomer, is critical to its biological activity. vulcanchem.compherobase.com

This compound is a key player in the chemical communication systems of various insects, primarily functioning as a sex pheromone. pherobase.com Pheromones are a type of semiochemical used for communication between individuals of the same species. In this context, (Z,Z)-11,13-Hexadecadienyl acetate is often released by female insects to attract males for mating. researchgate.net Its role extends to practical applications in agriculture, where it is utilized in integrated pest management (IPM) strategies. These strategies include using the pheromone for monitoring pest populations, mass trapping, and mating disruption. vulcanchem.com

Overview of its Significance in Lepidopteran Communication

Within the order Lepidoptera, which includes moths and butterflies, this compound is of particular importance. It is a common component of the sex pheromone blends of numerous moth species, especially within the family Notodontidae. vulcanchem.commdpi.com The precise blend of pheromone components is often species-specific, ensuring that individuals of the same species can locate each other for reproduction.

Research has identified (11Z,13Z)-hexadecadienyl acetate as a key sex pheromone component for several economically significant pest species. For instance, it is a component of the sex pheromone of the navel orangeworm (Amyelois transitella), a major pest of nut crops in California. vulcanchem.comnih.gov In the oak processionary moth (Thaumetopoea processionea), (Z,Z)-11,13-hexadecadienyl acetate is the major pheromone component found in female gland extracts, playing a vital role in attracting males. pherobase.comresearchgate.net Studies have shown that traps baited with this synthetic compound can effectively attract large numbers of male oak processionary moths. researchgate.net

However, the effectiveness of this compound can be influenced by the presence of other compounds in the pheromone blend. In some species, it acts as a primary attractant, while in others, its activity is enhanced or inhibited by other chemicals. For example, in the meal moth (Pyralis farinalis), (11Z,13Z)-hexadecadien-1-yl acetate acts as a behavioral antagonist when combined with the primary attractant. nih.gov This highlights the complexity of chemical communication in Lepidoptera and the precise chemical cues required for specific behavioral responses.

| Species | Family | Role of (11Z,13Z)-Hexadecadienyl Acetate |

| Notodonta torva | Notodontidae | Active sex pheromone ingredient nih.gov |

| Amyelois transitella (Navel Orangeworm) | Pyralidae | Sex pheromone component nih.gov |

| Thaumetopoea processionea (Oak Processionary Moth) | Thaumetopoeidae | Major sex pheromone component pherobase.comresearchgate.net |

| Pyralis farinalis (Meal Moth) | Pyralidae | Behavioral antagonist nih.gov |

Historical Development of Research on Dienoic Acetates in Entomology

The formal study of entomology began to take shape in the 1800s, but the scientific investigation of insect pheromones is a more recent development. ufl.edu The identification of the first insect sex pheromone, bombykol, from the silkworm moth in 1959 marked a turning point in chemical ecology. This discovery spurred research into the chemical communication of other insects, particularly Lepidoptera.

The investigation of dienoic acetates, a class of compounds that includes this compound, gained momentum as analytical techniques such as gas chromatography-mass spectrometry (GC-MS) became more sophisticated. These methods allowed scientists to identify the minute quantities of pheromones produced by insects. Early research in the 1970s and 1980s led to the identification of numerous pheromone components, including various dienoic acetates, from a wide range of moth species. jircas.go.jpnih.gov

The synthesis of these compounds in the laboratory was a crucial step, enabling researchers to confirm their biological activity through field trials and to develop pheromone-based pest management tools. mdpi.comtandfonline.com For example, the synthesis of (Z)-13-hexadecen-11-yn-1-yl acetate, a related compound, was a significant achievement in the study of the pine processionary moth. nih.gov Over the years, research has continued to unravel the complex pheromone blends of many species, revealing the synergistic and antagonistic effects of different components. researchgate.net This ongoing research provides deeper insights into the evolution of chemical communication and offers more refined and environmentally friendly approaches to pest control.

Structure

3D Structure

Properties

Molecular Formula |

C18H32O2 |

|---|---|

Molecular Weight |

280.4 g/mol |

IUPAC Name |

hexadeca-11,13-dienyl acetate |

InChI |

InChI=1S/C18H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h4-7H,3,8-17H2,1-2H3 |

InChI Key |

JDEZPVDDXSKIMP-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CC=CCCCCCCCCCCOC(=O)C |

Synonyms |

(E,Z)-11,13-hexadecadienyl acetate 11,13-hexadecadienyl acetate |

Origin of Product |

United States |

Stereoselective Synthesis and Chemical Derivatization of 11,13 Hexadecadienyl Acetate

Methodologies for Stereoisomeric Control

The creation of the conjugated diene system in 11,13-hexadecadienyl acetate (B1210297) is a significant synthetic challenge. vulcanchem.com The geometric configuration—either Z (cis) or E (trans)—at the C11 and C13 positions dictates the molecule's shape and, consequently, its interaction with insect olfactory receptors. Different insect species may utilize different isomers, making stereoselective synthesis crucial for producing biologically active compounds. vulcanchem.com Chemists have employed a variety of reactions, including the Wittig reaction, Suzuki and Sonogashira cross-couplings, and metathesis, to construct the desired isomeric forms with high purity. google.comresearchgate.net

The synthesis of the (Z,Z) isomer requires methods that reliably form two Z-configured double bonds in conjugation. Several strategies have proven effective. One prominent method is the Wittig reaction, which involves reacting a phosphorus ylide with an aldehyde. mdpi.com Specifically, non-stabilized ylides tend to produce Z-alkenes with high selectivity. researchgate.net

Other established routes to (Z,Z)-conjugated dienes include:

Cadiot–Chodkiewicz coupling: This is followed by hydroboration-protonolysis of the resulting 1,3-diyne intermediate. mdpi.com

Palladium-catalyzed coupling and reduction: This involves diimide reduction of an acetylene (B1199291) precursor. mdpi.com

Cross-coupling reactions: A versatile approach for the synthesis of (11Z, 13Z)-hexadecadien-1-yl acetate involves using cross-coupling reactions as the key steps to build the carbon skeleton and introduce the double bonds stereospecifically. dntb.gov.ua

Table 1: Key Reactions in (Z,Z)-11,13-Hexadecadienyl Acetate Synthesis

| Reaction Type | Description | Stereochemical Outcome |

| Wittig Olefination | Reaction of a non-stabilized phosphorus ylide with an aldehyde. | Primarily forms the Z-isomer. |

| Hydroboration-Protonolysis | A two-step process used on an enyne intermediate to produce a diene. | Can be controlled to yield the Z,Z-diene. |

| Cross-Coupling (e.g., Suzuki) | Palladium-catalyzed reaction of an organoboron compound with an organic halide. | Offers high stereoselectivity. |

| Alkylation of Lithium Alkyne | Extends the carbon chain, forming a key intermediate for subsequent reactions. | Builds the carbon backbone. |

While specific literature detailing the synthesis of the (E,Z)-11,13-hexadecadienyl acetate isomer is sparse, general methodologies for producing (E,Z)-conjugated dienes are well-established and applicable. These methods are crucial for accessing the full range of stereoisomers for biological testing.

One effective strategy involves a two-step sequence featuring a ruthenium-catalyzed metathesis reaction followed by a Wittig reaction. This approach allows for the construction of functionalized conjugated dienes with a majority (E,Z) stereochemical configuration. google.com Another powerful method is the Rh(I)-catalyzed propargyl Claisen rearrangement, which, when followed by a stereoselective hydrogen transfer, can produce functionalized (E,Z) dienals. wikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate-stabilized carbanions, is typically E-selective. conicet.gov.aralfa-chemistry.com However, specific modifications can alter this outcome. By using Schlosser conditions, the (E/Z)-selectivity of HWE reactions can be finely tuned, providing a potential route to the (E,Z) isomer. researchgate.net

The synthesis of the (11Z,13E)-hexadecadienyl acetate isomer has been successfully achieved, primarily through stereoselective Wittig reactions. researchgate.net The key to this approach is the careful selection of reactants to control the geometry of the newly formed double bond. The reaction of an appropriate aldehyde with a stabilized phosphorus ylide typically favors the formation of an E-configured double bond. researchgate.net

In one reported synthesis of (11Z,13E)-hexadecadien-1-ol (the direct precursor to the acetate), a Wittig reaction between 10-(tetrahydropyranyloxy)decanal and (E)-1-triphenylphosphoranylidene-2-pentanone was employed. The resulting dienone was then reduced to the alcohol, which can be subsequently acetylated.

Another general strategy for creating (Z,E) dienes involves the use of organotellurium chemistry. A cross-coupling reaction between a (Z,E)-dienic telluride and an alkyl Lipshutz cuprate (B13416276) provides a straightforward route to (Z,E)-dienic structures that are precursors to insect pheromones. colab.ws

The primary challenge in synthesizing conjugated dienes lies in achieving high stereoisomeric purity. vulcanchem.com Traditional olefination methods like the Wittig or Julia reactions can sometimes result in poor stereocontrol, yielding mixtures of isomers that are difficult to separate. wikipedia.org The choice of reactants in a Wittig reaction is critical; reacting a non-stabilized, saturated ylide with an α,β-unsaturated aldehyde is often preferred for maintaining stereochemical integrity, as the reverse approach can lead to isomerization.

Modern cross-coupling reactions have provided powerful solutions to these challenges. The Suzuki cross-coupling reaction, which involves the palladium-mediated coupling of an organoboron compound with an organic electrophile, is particularly effective for constructing conjugated dienes with high stereoisomeric purity. wikipedia.orgnih.gov This method offers versatility and reliability where other methods may fail. google.com Similarly, the Sonogashira coupling, which joins terminal alkynes with aryl or vinyl halides, is a key reaction for creating enyne precursors that can be stereoselectively reduced to the desired diene. nih.gov

Table 2: Comparison of Synthetic Methods for Stereocontrol

| Method | Typical Selectivity | Advantages | Challenges |

| Wittig Reaction | Z-selective (non-stabilized ylides); E-selective (stabilized ylides) | Versatile, widely used. | Can have moderate selectivity; byproduct removal can be difficult. |

| Horner-Wadsworth-Emmons | Predominantly E-selective | Water-soluble byproduct is easily removed; carbanions are more nucleophilic. conicet.gov.ar | Z-selectivity is challenging and requires modified reagents (e.g., Still-Gennari). nih.gov |

| Suzuki Coupling | High stereoretention | High stereoselectivity, broad functional group tolerance, mild conditions. conicet.gov.ar | Boronic acid derivatives can be expensive. wikipedia.org |

| Sonogashira Coupling | High stereoretention | Excellent for creating enyne precursors for subsequent reduction. | Requires anhydrous/anaerobic conditions; potential for homocoupling side reactions. |

Strategies for (Z,E)-11,13-Hexadecadienyl Acetate Synthesis

Precursor Chemistry and Acetylation Techniques

The synthesis of 11,13-hexadecadienyl acetate isomers often begins with common, commercially available starting materials. A frequent precursor is 10-bromo-1-decanol or a related C10 functionalized chain. researchgate.netmdpi.com This C10 block provides the foundational structure onto which the remaining carbons and the crucial diene functionality are built through sequential reactions like couplings and olefinations. mdpi.com In many synthetic schemes, the terminal aldehyde or alcohol group is protected during the construction of the diene system to prevent unwanted side reactions or isomerization. mdpi.com

The final step in the synthesis is the conversion of the alcohol precursor, (11,13)-hexadecadien-1-ol, to the target acetate ester. This acetylation is a well-established and highly efficient transformation. The most common method involves reacting the alcohol with acetic anhydride (B1165640) in the presence of a base like pyridine. vulcanchem.commdpi.com This reaction is typically high-yielding, with reports of 98% conversion, and proceeds under mild conditions that preserve the delicate stereochemistry of the conjugated diene system. vulcanchem.commdpi.com Alternative methods for the acetylation of long-chain alcohols include using ethyl acetate as both the acetyl source and solvent with a solid base like NaOH, or employing catalysts such as bismuth triflate or manganese(II) chloride. colab.ws

Development of Efficient and Scalable Synthetic Routes

Furthermore, the exploration of new catalytic systems aims to improve efficiency and reduce environmental impact. Iron-catalyzed cross-coupling reactions, for example, are appealing for large-scale applications due to the low cost and low toxicity of iron compared to precious metals like palladium. nih.gov Similarly, Z-selective cross-metathesis using ruthenium-based catalysts has been shown to provide short and efficient routes to various cis-olefin containing pheromones, highlighting a modern approach that could be adapted for the large-scale synthesis of this compound isomers.

Analog Synthesis and Structural Modifications for Research Purposes

The synthesis of analogs and structural variants of this compound is a cornerstone of chemical ecology research. These modified compounds serve as molecular probes to investigate the principles of pheromone perception, including structure-activity relationships at the receptor level, metabolic pathways, and behavioral responses in target insect species. Modifications typically target the acetate functional group, the hydrocarbon chain, or the conjugated diene system.

Modification of the Acetate Functional Group

The acetate moiety is a critical component for receptor binding and can be a target for metabolic enzymes. Researchers have synthesized analogs with different ester groups or have replaced the ester with other functionalities to study the impact on biological activity. For instance, in studies of related pheromones like (Z)-13-hexadecen-11-ynyl acetate, the acetate group has been replaced with other esters, such as propionate (B1217596) and trifluoroacetate (B77799), to evaluate their effects. The propionate ester was found to have a synergistic effect, while the trifluoroacetate analog decreased the pheromone's action. researchgate.net

Another common modification is the substitution of the acetate with an aldehyde group. This change can significantly alter the compound's interaction with olfactory receptors and its behavioral effect. In some cases, replacing the acetate with an aldehyde can convert an attractant into a behavioral antagonist. annualreviews.org Haloacetate analogs, particularly fluorinated derivatives, have also been synthesized to probe the steric and electronic requirements of pheromone receptors and the active sites of degradative enzymes like esterases. annualreviews.org

Table 1: Analogs of this compound with Modified Functional Groups This table is generated based on modifications described for related pheromone structures, providing a framework for potential research analogs of this compound.

| Parent Compound | Analog | Modification | Research Purpose | Observed Effect (in related systems) | Reference |

| (Z)-13-hexadecen-11-ynyl acetate | Propionate Ester | Replacement of acetate with propionate | Study structure-activity relationship | Synergistic activity | researchgate.net |

| (Z)-13-hexadecen-11-ynyl acetate | Trifluoroacetate Ester | Replacement of acetate with trifluoroacetate | Probe electronic requirements of receptor | Decreased pheromone action | researchgate.net |

| (Z)-13-hexadecen-11-ynyl acetate | Aldehyde Analog | Replacement of acetate with aldehyde | Investigate functional group role in behavior | Potent antagonist | annualreviews.org |

| (Z)-11-hexadecenyl acetate | Haloacetate Analogs | Replacement of acetate with various haloacetates | Probe steric/electronic requirements of receptors/enzymes | Fluorinated analogs showed slight activity and enzyme inhibition | annualreviews.org |

Fluorinated Analogs

The introduction of fluorine atoms into a pheromone structure is a powerful tool for studying its interaction with biological systems. Fluorine's high electronegativity and relatively small size allow it to serve as a non-invasive probe for hydrogen bonding and hydrophobic interactions at the receptor site, without causing significant steric hindrance. researchgate.net

The synthesis of partially fluorinated analogs of pheromones, such as (Z)-5-decenyl acetate, has been undertaken to investigate the hydrophobicity requirements of pheromone receptors. researchgate.net These studies involve the selective regiochemical placement of fluorine atoms at methyl or methylene (B1212753) positions. For example, analogs containing perfluorobutyl, difluoromethylene, and trifluoromethyl groups have been synthesized. researchgate.net While specific syntheses for fluorinated this compound are not detailed in the provided results, the methodologies are well-established and applicable. For example, an analog of (Z)-13-hexadecen-11-ynyl acetate featuring fluorine substitution at the double bond was found to reduce the parent pheromone's activity, highlighting the sensitivity of the receptor to modifications within the unsaturated system. researchgate.net

Table 2: Examples of Fluorinated Pheromone Analogs and Their Research Applications This table illustrates the types of fluorination and their purpose in pheromone research, applicable to the study of this compound.

| Analog Type | Modification | Research Purpose | Reference |

| Perfluoroalkyl Analogs | Introduction of terminal perfluoroalkyl groups (e.g., -CF3, -C2F5) | Probe hydrophobicity of receptor binding pocket | researchgate.net |

| Difluoromethylene Analogs | Replacement of a CH2 group with a CF2 group | Investigate electronic environment and metabolic stability | researchgate.net |

| Vinylic Fluorine Analogs | Substitution of a hydrogen on a double bond with fluorine | Study the role of the double bond in receptor binding | researchgate.net |

Modification of the Conjugated Diene System

The conjugated diene system is fundamental to the identity and activity of this compound. Its geometry (E/Z configuration) and position within the carbon chain are critical. Research efforts frequently involve the synthesis of all possible geometric isomers [(Z,Z), (Z,E), (E,Z), and (E,E)] to determine which isomer is biologically active and to investigate potential synergistic or antagonistic effects among them. For example, while (Z,Z)-11,13-hexadecadienyl acetate is a major pheromone component for the oak processionary moth, the corresponding (E,E) isomer inhibits its attractant activity. researchgate.net

Structural modifications also include shifting the position of the diene along the alkyl chain. Syntheses of various hexadecadienyl compounds with the conjugated diene system at different locations (e.g., 4,6-, 5,7-, 6,8-, etc.) have been performed to accumulate spectral data for the identification of new pheromones and to understand how the position of the double bonds affects bioactivity. researchgate.net Further modifications can involve the saturation of one of the double bonds or its formal reduction to an acetylene group, which has been shown to retain biological activity in some systems. researchgate.net Epoxidation of one of the double bonds in a related enyne pheromone resulted in a derivative with synergistic activity, demonstrating another avenue for structural modification. researchgate.net

Table 3: Modifications to the Diene System and Their Research Implications

| Modification Type | Specific Example | Research Purpose | Finding/Implication | Reference |

| Geometric Isomerism | Synthesis of (E,E)-, (E,Z)-, and (Z,E)-11,13-hexadecadienyl acetate | Identify active isomer; test for inhibition/synergism | (E,E) isomer inhibits activity of (Z,Z) isomer in oak processionary moth | researchgate.net |

| Positional Isomerism | Synthesis of 4,6-, 5,7-, and 6,8-hexadecadienyl acetates | Structure elucidation; study structure-activity relationships | Provides mass spectral data for identification; bioactivity is position-dependent | researchgate.net |

| Saturation/Reduction | Formal reduction of an enyne to an acetylene | Probe the necessity of the diene system | The resulting acetylene analog retained activity in processionary moths | researchgate.net |

| Epoxidation | Epoxidation of the olefin moiety in an enyne pheromone | Create analogs with altered shape and electronics | Epoxy derivative showed synergistic activity | researchgate.net |

Elucidation of Biological Activity and Role As a Sex Pheromone

Identification from Female Insect Extracts

The initial discovery and characterization of 11,13-hexadecadienyl acetate (B1210297) as a sex pheromone component stemmed from detailed analyses of extracts from female insect pheromone glands.

The identification of 11,13-hexadecadienyl acetate from female insect glands involves a meticulous process of extraction and analysis. Pheromone glands are typically excised from female moths during their calling period, which is the time of peak pheromone release. These glands are then extracted using a solvent, and the resulting extract is subjected to various analytical techniques.

Coupled gas chromatography-electroantennographic detection (GC-EAD) is a primary tool used to identify biologically active compounds. This technique separates the components of the gland extract and simultaneously measures the electrical response of a male moth's antenna to each component. In several moth species, (Z,Z)-11,13-hexadecadienyl acetate has been shown to elicit a strong EAD response, indicating its role as a key pheromone component. researchgate.netresearchgate.net For instance, in the oak processionary moth, Thaumetopoea processionea, GC-EAD analysis of female pheromone gland extracts revealed two consistently EAD-active compounds, one of which was identified as (Z,Z)-11,13-hexadecadienyl acetate. researchgate.net

Further characterization is achieved through gas chromatography-mass spectrometry (GC-MS), which provides information about the molecular weight and fragmentation pattern of the compounds, aiding in their structural elucidation. researchgate.netresearchgate.netnih.gov In the case of the oak processionary moth, the major component of the sex pheromone was identified as (Z,Z)-11,13-hexadecadienyl acetate, with an estimated amount of 20-30 ng per gland. researchgate.netacs.org Similarly, in the grass webworm, Herpetogramma licarsisalis, (11Z,13E)-hexadecadien-1-yl acetate was identified from pheromone gland extracts alongside (Z)-11-hexadecen-1-yl acetate. researchgate.netnih.gov

| Insect Species | Isomer Identified | Analytical Techniques Used | Reference |

|---|---|---|---|

| Oak Processionary Moth (Thaumetopoea processionea) | (Z,Z)-11,13-hexadecadienyl acetate | GC-EAD, GC-MS | researchgate.netresearchgate.netacs.org |

| Grass Webworm (Herpetogramma licarsisalis) | (11Z,13E)-hexadecadien-1-yl acetate | GC-EAD, GC-MS | researchgate.netnih.gov |

| Navel Orangeworm (Amyelois transitella) | (11Z,13Z)-hexadecadienyl acetate | GC-MS | nih.govmdpi.com |

The specific isomers and blend ratios of pheromone components, including this compound, are critical for species-specific communication. vulcanchem.comregulations.gov This chemical specificity helps to prevent cross-attraction and mating between different species that may inhabit the same geographical area. frontiersin.org For example, while (Z,Z)-11,13-hexadecadienal is a primary attractant for the navel orangeworm, the addition of (11Z,13Z)-hexadecadienyl acetate acts as a behavioral antagonist for the sympatric meal moth, Pyralis farinalis, which also uses the aldehyde as a pheromone component. nih.govmdpi.com This demonstrates how a single compound can play a role in maintaining reproductive isolation between species.

The precise stereochemistry of the double bonds is also crucial. The (Z,Z) configuration is essential for attracting Amyelois transitella, while the (Z,E) isomer acts as a synergist but is not attractive on its own. In the case of the oak processionary moth, the sex pheromone is a mixture of (Z,Z)-11,13-hexadecadienyl acetate, (E,Z)-11,13-hexadecadienyl acetate, and (Z,Z)-11,13-hexadecadienol in a specific ratio. researchgate.netacs.org

Glandular Analysis and Component Characterization

Behavioral Responses in Target Lepidopteran Species

The ultimate confirmation of a compound's role as a sex pheromone comes from observing the behavioral responses it elicits in the target species, particularly the males.

Male moths exhibit a distinct and stereotyped sequence of behaviors in response to a female's sex pheromone plume. vulcanchem.comannualreviews.org This sequence typically begins with activation and wing fanning, followed by upwind flight along the pheromone plume towards the source. nih.gov Upon reaching the source, the male will often engage in close-range courtship behaviors before attempting to copulate.

Studies have shown that synthetic (Z,Z)-11,13-hexadecadienyl acetate can elicit the complete behavioral sequence in male oak processionary moths, from long-range attraction to landing on the pheromone source. researchgate.netresearchgate.net Similarly, in the navel orangeworm, combinations of pheromone components including (11Z,13Z)-hexadecadienyl acetate can induce rapid source location and contact by male moths in controlled wind tunnel experiments. nih.govvulcanchem.com

The behavioral response of male moths is often highly dependent on the specific blend of compounds in the pheromone and their relative ratios. nih.govannualreviews.organnualreviews.org A single component may be inactive or only weakly attractive on its own, but can become a powerful attractant when combined with other components in the correct proportions. researchgate.netkyushu-u.ac.jpjst.go.jp

For the oak processionary moth, field experiments demonstrated that neither (Z,Z)-11,13-hexadecadienyl acetate nor (Z,E)-11,13,15-hexadecatrienyl acetate alone attracted significant numbers of male moths. researchgate.net However, a combination of the two compounds was highly attractive. researchgate.net In some cases, the presence of an incorrect isomer or an altered ratio can lead to a decrease or complete inhibition of attraction. researchgate.netresearchgate.net For example, the (E,E) isomer of this compound was found to inhibit the attractant activity of the major (Z,Z) component in the oak processionary moth when present in certain ratios. researchgate.netresearchgate.net

The response can also be dose-dependent. In studies with the diamondback moth, the male response peaked at a specific concentration of a two-component blend, with higher concentrations leading to a decrease and eventual inhibition of the response. jst.go.jp

| Insect Species | Key Component | Synergistic/Antagonistic Components | Observed Effect | Reference |

|---|---|---|---|---|

| Oak Processionary Moth (Thaumetopoea processionea) | (Z,Z)-11,13-hexadecadienyl acetate | (Z,E)-11,13,15-hexadecatrienyl acetate (synergist); (E,E)-11,13-hexadecadienyl acetate (antagonist) | Combination of synergist is highly attractive; antagonist inhibits attraction. | researchgate.netresearchgate.net |

| Navel Orangeworm (Amyelois transitella) | (11Z,13Z)-hexadecadienal | (11Z,13Z)-hexadecadienyl acetate (part of multi-component blend) | Part of an optimized four-component blend for high attraction. | nih.gov |

| Grass Webworm (Herpetogramma licarsisalis) | (11Z,13E)-hexadecadien-1-yl acetate | (Z)-11-hexadecen-1-yl acetate (no effect); (11Z,13E)-hexadecadien-1-ol (inhibitory) | (11Z,13E)-16:Ac is necessary and sufficient; the corresponding alcohol is inhibitory. | nih.gov |

The specificity of pheromone blends is a key mechanism for reproductive isolation among closely related species that may be active at the same time and in the same location. researchgate.netnih.govregulations.gov However, some degree of cross-attraction can occur when species share one or more pheromone components.

In such cases, minor components or specific ratios often play a crucial role in preventing interspecific mating. As mentioned previously, (11Z,13Z)-hexadecadienyl acetate acts as a behavioral antagonist for the meal moth, Pyralis farinalis, preventing its attraction to the pheromone of the navel orangeworm, with which it shares the major component (11Z,13Z)-hexadecadienal. nih.gov This highlights the intricate chemical ecology where one compound can be part of an attractive blend for one species and a repellent for another.

The enyne system in the pheromone of Thaumetopoea pityocampa prevents cross-attraction with T. processionea, which utilizes a diene-based pheromone system including (Z,Z)-11,13-hexadecadienyl acetate. This chemical divergence ensures that males are attracted only to females of their own species. regulations.gov

Influence of Pheromone Blends and Ratios on Response

Electrophysiological Studies of Olfactory Perception

Electrophysiological techniques, such as Electroantennography (EAG) and Single Sensillum Recording (SSR), are instrumental in understanding how the insect olfactory system detects and processes pheromone components like this compound. annualreviews.org These methods measure the electrical responses of the antenna and individual olfactory neurons to chemical stimuli, providing direct insights into the sensitivity and specificity of the insect's sense of smell.

In studies on the oak processionary moth, Thaumetopoea processionea, coupled gas chromatographic-electroantennographic detection (GC-EAD) revealed that (Z,Z)-11,13-hexadecadienyl acetate is a consistently EAD-active compound in pheromone gland extracts. researchgate.net Similarly, for the grass webworm Herpetogramma licarsisalis, (11Z,13E)-hexadecadien-1-yl acetate was identified as an EAD-active compound. researchgate.net

Research on the fall armyworm, Spodoptera frugiperda, demonstrated that male antennae exhibit larger EAG responses to certain pheromone components compared to females. oup.com Specifically, (Z)-9-tetradecenyl acetate and (Z,E)-9,12-tetradecadienyl acetate elicited stronger responses in males than other compounds like (Z)-11-hexadecenyl acetate. oup.com In contrast, females showed larger responses to (Z)-7-dodecenyl acetate and (Z)-9-dodecenyl acetate. oup.com

In the jasmine bud borer, Trichophysetis cretacea, EAG bioassays confirmed the activity of (Z)-11-hexadecenyl acetate, (Z)-11-hexadecenal, and (Z)-11-hexadecenol, which were identified from female pheromone gland extracts. bioone.orgoup.com Male antennae showed significant responses to these compounds, while female antennae did not. oup.com

The table below summarizes EAG responses in various moth species to different isomers and related compounds.

Table 1: Summary of EAG Responses to this compound and Related Compounds in Various Moth Species

| Species | Compound(s) Eliciting Strong EAG Response | Key Findings |

| Thaumetopoea processionea (Oak Processionary Moth) | (Z,Z)-11,13-Hexadecadienyl acetate | Consistently EAD-active in female gland extracts. researchgate.net |

| Herpetogramma licarsisalis (Grass Webworm) | (11Z,13E)-Hexadecadien-1-yl acetate | EAD-active compound identified from pheromone glands. researchgate.net |

| Spodoptera frugiperda (Fall Armyworm) | Male: (Z)-9-tetradecenyl acetate, (Z,E)-9,12-tetradecadienyl acetateFemale: (Z)-7-dodecenyl acetate, (Z)-9-dodecenyl acetate | Differential EAG responses between sexes to various pheromone components. oup.com |

| Trichophysetis cretacea (Jasmine Bud Borer) | (Z)-11-hexadecenyl acetate, (Z)-11-hexadecenal, (Z)-11-hexadecenol | Male antennae are responsive, confirming their role as pheromone components. bioone.orgoup.com |

| Spodoptera cosmioides | (9Z)‑9‑tetradecenyl acetate (Z9‑14:OAc), (9Z,12E)‑9,12‑tetradecadienyl acetate (Z9,E12‑14:OAc) | Male antennae showed electrophysiological responses only to Z9-14:OAc and Z9,E12-14:OAc, despite the presence of (11Z)-11-hexadecenyl acetate in gland extracts. embrapa.br |

Single Sensillum Recording (SSR) allows for the investigation of individual olfactory receptor neurons (ORNs) housed within specialized sensory hairs (sensilla) on the insect antenna. annualreviews.orggoogle.com This highly specific technique can determine the tuning profile of single neurons to different pheromone components and analogs.

In the navel orangeworm, Amyelois transitella, SSR studies of the sensilla trichodea on male antennae revealed the presence of multiple ORNs that are stimulated by components in pheromone gland extracts. google.comresearchgate.net One type of ORN responded equally to the main pheromone component, (11Z,13Z)-hexadecadienal, and a formate (B1220265) analog. researchgate.net This indicates that specific neurons are tuned to detect not only the primary pheromone but also structurally similar compounds.

Research on the armyworm, Mythimna separata, used SSR to characterize four distinct types of long trichoid sensilla on the male antennae, each housing three neurons. frontiersin.orgnih.gov Specific neurons were found to be tuned to different components of the sex pheromone blend. For instance, one neuron type was specifically activated by the major component, (Z)-11-hexadecenal, while others responded to minor components like (Z)-11-hexadecen-1-yl acetate. frontiersin.orgnih.gov

In Heliothis virescens, SSR identified a specific sensillum type in males that contains ORNs responsive to hexadecanyl acetate and octadecanyl acetate, which are components of the male-produced hairpencil pheromone. oup.com These neurons were also sensitive to (Z)-11-hexadecenyl acetate, an antagonist for this species. oup.com This demonstrates that a single sensillum can house neurons involved in detecting both conspecific courtship signals and behaviorally antagonistic compounds from other species. oup.com

The table below details the findings from SSR studies on specific receptor neurons.

Table 2: Single Sensillum Recording (SSR) Analysis of Olfactory Receptor Neurons

| Species | Sensillum Type | Neuron Tuning | Key Findings |

| Amyelois transitella (Navel Orangeworm) | Sensilla trichodea | Responds to (11Z,13Z)-hexadecadienal and its formate analog. researchgate.net | Specific ORNs are tuned to both the natural pheromone and synthetic analogs. researchgate.net |

| Mythimna separata (Armyworm) | Long trichoid sensilla (Type III) | Activated by (Z)-11-hexadecen-1-yl acetate. frontiersin.orgnih.gov | Different sensilla types house neurons specialized for detecting major and minor pheromone components. frontiersin.orgnih.gov |

| Heliothis virescens | Acetate-sensitive sensillum | Responds to hexadecanyl acetate, octadecanyl acetate, and (Z)-11-hexadecenyl acetate. oup.com | A single sensillum type detects both male hairpencil odors and a behavioral antagonist. oup.com |

Electroantennogram (EAG) Responses to Isomers and Blends

Investigating Synergistic and Inhibitory Components within Pheromone Communication

The behavioral response of an insect to a pheromone is often not due to a single compound but rather a specific blend of components acting in synergy or, conversely, being inhibited by other compounds. vulcanchem.com The presence and ratio of these synergistic and inhibitory molecules are crucial for species-specific communication.

In the oak processionary moth, Thaumetopoea processionea, field experiments demonstrated that (Z,Z)-11,13-hexadecadienyl acetate alone was not effective in attracting male moths. researchgate.net It required the presence of a second component, (Z,E)-11,13,15-hexadecatrienyl acetate, in a 1:1 ratio to be effective. researchgate.net This highlights a clear synergistic relationship. Conversely, the (E,E)-isomer of this compound was found to inhibit the attractant activity of the primary (Z,Z)-isomer when mixed in ratios of 1:10 and 1:1. nih.gov Similarly, (Z,Z)-11,13-hexadecadienol, another compound found in the gland, was shown to lower the number of male contacts with the pheromone source. nih.gov

For the pink borer, Sesamia inferens, a blend of (Z)-11-hexadecenyl acetate and (Z)-11-hexadecen-1-ol was found to be attractive to males, with a 75:25 ratio showing maximum attraction. jst.go.jpresearchgate.net The addition of a third potential component, (Z)-11-hexadecenal, showed neither synergistic nor inhibitory effects on trap catches. jst.go.jpresearchgate.net

In the case of the grass webworm, Herpetogramma licarsisalis, the compound (11Z,13E)-hexadecadien-1-ol had a strong inhibitory effect on the attractiveness of the primary pheromone, (11Z,13E)-hexadecadien-1-yl acetate. researchgate.net In contrast, another identified component, (Z)-11-hexadecen-1-yl acetate, had no significant effect on the lure's attractiveness when mixed in various ratios. researchgate.net

Studies on Helicoverpa armigera revealed that (Z)-11-hexadecenol and (Z)-11-hexadecenyl acetate act as behavioral antagonists. nih.gov However, for the related species Helicoverpa assulta, (Z)-11-hexadecenyl acetate functions as an agonist, demonstrating how the role of a single compound can differ between closely related species. nih.gov

The following table summarizes the synergistic and inhibitory effects observed in pheromone blends containing this compound and related compounds.

Table 3: Synergistic and Inhibitory Effects in Pheromone Blends

| Species | Primary Component | Synergistic Component(s) | Inhibitory/Antagonistic Component(s) |

| Thaumetopoea processionea | (Z,Z)-11,13-Hexadecadienyl acetate | (Z,E)-11,13,15-Hexadecatrienyl acetate researchgate.net | (E,E)-11,13-Hexadecadienyl acetate, (Z,Z)-11,13-Hexadecadienol nih.gov |

| Sesamia inferens | (Z)-11-Hexadecenyl acetate | (Z)-11-Hexadecen-1-ol jst.go.jpresearchgate.net | (Z)-11-Hexadecenal (neutral effect) jst.go.jpresearchgate.net |

| Herpetogramma licarsisalis | (11Z,13E)-Hexadecadien-1-yl acetate | None identified | (11Z,13E)-Hexadecadien-1-ol researchgate.net |

| Helicoverpa armigera | (Z)-11-Hexadecenal | None mentioned | (Z)-11-Hexadecenyl acetate, (Z)-11-Hexadecenol nih.gov |

| Helicoverpa assulta | (Z)-9-Hexadecenal | (Z)-11-Hexadecenyl acetate nih.gov | (Z)-9-Hexadecenol, (Z)-11-Hexadecenol nih.gov |

Mechanistic Research on Olfactory Reception and Signal Transduction in Insects

Identification and Characterization of Odorant Receptors (ORs)

The specific detection of pheromone components is mediated by Odorant Receptors (ORs), which are membrane proteins located on the dendrites of Olfactory Sensory Neurons (OSNs). The identification of (Z,Z)-11,13-hexadecadienyl acetate (B1210297) as a key sex pheromone component for the oak processionary moth, Thaumetopoea processionea, has spurred research into its reception.

Coupled gas chromatographic-electroantennographic detection (GC-EAD) has been a pivotal technique in this area. In studies on T. processionea, female pheromone gland extracts were analyzed, revealing compounds that elicited electrical responses from the male moth's antennae. researchgate.netresearchgate.net Among these, (Z,Z)-11,13-hexadecadienyl acetate was identified as a consistently EAD-active compound, indicating the presence of specialized receptors on the antenna tuned to this molecule. researchgate.netresearchgate.net While these electrophysiological studies confirm the existence of specific sensory neurons that recognize (Z,Z)-11,13-hexadecadienyl acetate, the specific odorant receptor protein (e.g., TproORx) responsible for its binding has not been explicitly identified and characterized in the available literature. Further research involving molecular cloning and functional expression in heterologous systems would be required to definitively name and characterize the receptor.

Research on the related pine processionary moth, Thaumetopoea pityocampa, has identified specialist receptor cells for its specific pheromone, highlighting a common mechanism within the genus where distinct neurons are tuned to specific pheromone components. nih.gov In T. processionea, it has been noted that (Z,Z)-11,13-hexadecadienyl acetate on its own can elicit the complete behavioral sequence of mating in males, reinforcing the presence of a highly specific and sensitive receptor system. nih.gov

Pheromone Binding Proteins (PBPs) and Ligand Interactions

Before a hydrophobic pheromone molecule like 11,13-Hexadecadienyl acetate can reach an odorant receptor, it must traverse the aqueous sensillar lymph surrounding the neuron. This transport is facilitated by Pheromone Binding Proteins (PBPs), a subclass of odorant-binding proteins (OBPs). nih.gov

Significant research on this front has been conducted on the navel orangeworm moth, Amyelois transitella. In this species, (Z,Z)-11,13-hexadecadienyl acetate is not a primary pheromone but acts as a behavioral antagonist. nih.govscience.gov Studies have identified a specific PBP, AtraPBP1, which is highly enriched in the male antennae and is capable of binding (Z,Z)-11,13-hexadecadienyl acetate. nih.govresearchgate.netfrontiersin.org Research indicates that AtraPBP1 can bind the two main pheromone components of A. transitella as well as the antagonist, (11Z,13Z)-hexadecadien-1-yl acetate. nih.govfrontiersin.org

The binding mechanism of AtraPBP1 involves a significant pH-dependent conformational change. researchgate.net Fluorescence, Circular Dichroism (CD), and Nuclear Magnetic Resonance (NMR) studies have shown that AtraPBP1 exhibits a high affinity for its pheromone ligands at the neutral pH of the bulk sensillar lymph, but binding is significantly reduced or absent at the lower pH environment hypothesized to exist near the dendritic membrane. researchgate.net This pH-driven mechanism is thought to facilitate the release of the pheromone at the receptor site.

In the processionary moth Thaumetopoea pityocampa, a PBP has been identified that binds to its primary pheromone component, (Z)-13-hexadecen-11-ynyl acetate. nih.gov This protein showed high affinity for the natural pheromone in competitive displacement experiments. nih.gov While this suggests a similar system is likely present in the closely related T. processionea for the reception of (Z,Z)-11,13-hexadecadienyl acetate, specific PBPs for this compound in this species have not yet been explicitly characterized.

Table 1: Documented Interactions of Pheromone Binding Proteins with this compound This table is interactive. Click on the headers to sort.

| PBP Name | Insect Species | Ligand | Role of Ligand | Documented Binding Affinity | Reference(s) |

|---|

Molecular Mechanisms of Pheromone Signal Processing in Olfactory Sensory Neurons

The arrival of a pheromone at the dendritic membrane of an Olfactory Sensory Neuron (OSN) and its interaction with an Odorant Receptor (OR) initiates the process of signal transduction, converting the chemical signal into an electrical one. researchgate.net

In the case of (Z,Z)-11,13-hexadecadienyl acetate and the oak processionary moth, Thaumetopoea processionea, the initial step of signal processing has been demonstrated through electroantennography (EAG) and GC-EAD. researchgate.netresearchgate.net An EAG recording measures the summed potential from many OSNs on the antenna, and a positive EAD response to (Z,Z)-11,13-hexadecadienyl acetate confirms that its binding to receptors triggers a significant electrical response across the antennal neuron population. researchgate.net

The general model of insect olfactory signal transduction posits that the binding of the PBP-pheromone complex to an OR, which often forms a heterodimeric ion channel with a conserved co-receptor (Orco), causes the channel to open. nih.gov This leads to an influx of cations, depolarizing the neuron's membrane and generating a receptor potential. If this potential reaches a certain threshold, it triggers a series of action potentials (spikes) that travel down the neuron's axon to the antennal lobe of the brain for further processing. While insect ORs were initially thought to be G-protein coupled receptors (GPCRs), they are now understood to function primarily as ligand-gated ion channels, though a role for G-proteins in modulating the signal is still considered possible in some systems.

For T. processionea, while the specific ion channels and intracellular second messengers involved in the response to (Z,Z)-11,13-hexadecadienyl acetate have not been detailed, the ultimate output of this signal processing is clear. The major pheromone component alone is sufficient to elicit the full sequence of male mating behavior, from upwind flight to source contact. nih.gov This indicates that the signals generated by the OSNs specific to this compound are processed by the central nervous system to trigger a robust and complete behavioral program.

Structure Activity Relationship Sar Studies of 11,13 Hexadecadienyl Acetate Analogs

Impact of Double Bond Configuration (Z/E Isomerism) on Biological Activity

The geometric configuration of the double bonds at the C11 and C13 positions of hexadecadienyl acetate (B1210297) is a critical determinant of its biological activity. vulcanchem.com The spatial arrangement of the molecule, dictated by Z (cis) or E (trans) isomerism, must precisely match the binding site of the specific olfactory receptors in the target insect species. Even subtle changes in this stereochemistry can lead to a dramatic loss of activity or, in some cases, behavioral antagonism. vulcanchem.com

For instance, the sex pheromone of the oak processionary moth, Thaumetopoea processionea, is primarily composed of (Z,Z)-11,13-hexadecadienyl acetate. researchgate.netacs.orgnih.gov Field trials have shown that the synthetic (Z,Z) isomer is highly attractive to males. researchgate.net However, the corresponding (E,E) isomer acts as an inhibitor, reducing the attractiveness of the (Z,Z) isomer when present in mixtures of 1:10 or 1:1. researchgate.netacs.org Interestingly, the female gland naturally contains a small amount of (E,Z)-11,13-hexadecadienyl acetate along with the major (Z,Z) component, suggesting a complex, species-specific signaling system. researchgate.netnih.gov

In contrast, the navel orangeworm, Amyelois transitella, uses a blend where (Z,Z)-11,13-hexadecadienal is the essential component for attraction, but the (Z,E) isomer of the corresponding acetate acts as a synergist, enhancing the response. For the grass webworm, Herpetogramma licarsisalis, the situation is different again; (11Z,13E)-hexadecadien-1-yl acetate alone is both necessary and sufficient to attract males. researchgate.net These examples underscore that different species have evolved distinct receptor systems tuned to specific isomeric blends of the same core molecule.

Table 1: Effect of Double Bond Isomerism on Pheromonal Activity

| Species | Compound Isomer | Role | Finding |

| Thaumetopoea processionea (Oak Processionary Moth) | (Z,Z)-11,13-Hexadecadienyl acetate | Attractant | Major pheromone component, attractive to males in field trials. researchgate.netacs.org |

| Thaumetopoea processionea (Oak Processionary Moth) | (E,E)-11,13-Hexadecadienyl acetate | Inhibitor | Inhibits the attractant activity of the (Z,Z) isomer. researchgate.netacs.org |

| Amyelois transitella (Navel Orangeworm) | (Z,Z)-11,13-Hexadecadienal | Attractant | The (Z,Z) configuration is essential for attraction. |

| Amyelois transitella (Navel Orangeworm) | (11Z,13E)-Hexadecadienal | Synergist | Acts as a synergist but is not attractive on its own. |

| Herpetogramma licarsisalis (Grass Webworm) | (11Z,13E)-Hexadecadien-1-yl acetate | Attractant | Necessary and sufficient for attracting male moths. researchgate.net |

Effects of Hydrocarbon Chain Length Variations

The length of the hydrocarbon chain is another crucial factor governing the efficacy of pheromone analogs. The C16 backbone of 11,13-hexadecadienyl acetate appears to be optimized for the receptors of certain species, and modifications to this length can significantly alter or eliminate biological activity. Research on various lepidopteran pheromones suggests that the terminal alkyl chain interacts with a specific hydrophobic pocket within the receptor protein. researchgate.net

Studies on analogs of other pheromones provide insight into this principle. For example, reducing the carbon chain of a C16 acetate pheromone to a C14 acetate (tetradecenyl acetate) can shift the biological activity towards different species, such as the spruce budworm. In studies of the pheromone-binding protein of the silk moth Antheraea polyphemus, the protein showed a preference for C16 chain ligands over C14 chain ligands, indicating a structural basis for chain length discrimination. mpg.de Conversely, extending the chain length can also impact activity, sometimes by altering physical properties like lipid solubility and persistence in the field. While direct SAR studies systematically varying the chain length of this compound are not widely detailed, the principles derived from related systems strongly suggest that the 16-carbon skeleton is a key feature for its activity in target species. The volatility of the compound, which is essential for its dispersal in air, is also directly affected by chain length; shorter chains are generally more volatile. researchgate.net

Table 2: General Findings on Chain Length Variation in Lepidopteran Pheromones

| Modification | Effect | Example Species/System | Reference |

| Shortening chain from C16 to C14 | Shifts species specificity | Spruce budworm (C. fumiferana) | |

| Chain length discrimination | Preference for C16 over C14 chain | Antheraea polyphemus PBP | mpg.de |

| Lengthening chain from C16 to C18 | Enhances lipid solubility and field persistence | General observation | |

| Terminal alkyl chain | Interacts with a specific hydrophobic receptor pocket | Turnip moth (Agrotis segetum) | researchgate.net |

Role of the Acetate Functional Group in Pheromonal Efficacy

The acetate ester group at the terminus of the this compound molecule is a critical component for its function as a pheromone. This polar functional group is involved in binding to the olfactory receptor, likely through specific interactions such as hydrogen bonding. mpg.de Modifying or replacing this group typically results in a significant reduction or complete loss of pheromonal activity, although in some cases it can create antagonists or synergists. annualreviews.org

In the oak processionary moth (T. processionea), the corresponding alcohol, (Z,Z)-11,13-hexadecadienol, is found in the pheromone gland but is electrophysiologically inactive and actually reduces male response when mixed with the primary acetate component. acs.orgnih.gov Similarly, for the grass webworm (H. licarsisalis), the alcohol analog (11Z,13E)-hexadecadien-1-ol acts as a strong inhibitor of the acetate pheromone. researchgate.net

SAR studies on related pheromone systems have shown that replacing the acetate with other functional groups like formate (B1220265) or propionate (B1217596) leads to varied effects. For a processionary moth analog, the formate derivative was inactive by itself but acted as a synergist at a low ratio (1:10 with the pheromone) and an antagonist at higher proportions. annualreviews.org In contrast, the propionate derivative was an agonist, showing some attractive activity on its own. annualreviews.org Replacing the acetate group with an aldehyde can create a potent antagonist. annualreviews.org A striking example of functional group specificity is seen in the meal moth Pyralis farinalis, where (11Z,13Z)-hexadecadienal is an attractant, but the corresponding acetate, (11Z,13Z)-hexadecadien-1-yl acetate, functions as a behavioral antagonist. mdpi.com

Table 3: Effects of Functional Group Modification on Pheromonal Activity

| Species | Original Compound | Analog Functional Group | Effect of Analog |

| Thaumetopoea processionea | (Z,Z)-11,13-Hexadecadienyl acetate | Alcohol | Inactive; lowers male response to the acetate. acs.orgnih.gov |

| Herpetogramma licarsisalis | (11Z,13E)-Hexadecadien-1-yl acetate | Alcohol | Strong inhibitor. researchgate.net |

| Pyralis farinalis | (11Z,13Z)-Hexadecadienal (Attractant) | Acetate | Behavioral antagonist. mdpi.com |

| Processionary Moth (related system) | Pheromone Acetate Analog | Formate | Synergist at low ratios, antagonist at high ratios. annualreviews.org |

| Processionary Moth (related system) | Pheromone Acetate Analog | Propionate | Agonist and synergist. annualreviews.org |

| Processionary Moth (related system) | Pheromone Acetate Analog | Aldehyde | Potent antagonist. annualreviews.org |

Stereoisomeric Purity and its Significance in Pheromone Research

Stereoisomeric purity is of paramount importance in pheromone research and application. diva-portal.org Because insect olfactory systems are often highly tuned to a specific isomer, the presence of other stereoisomers can inhibit or block the desired behavioral response. diva-portal.org In many cases, an unwanted isomer can act as a potent antagonist, rendering a synthetic pheromone blend ineffective. Therefore, the synthesis of pheromones like this compound for research or commercial use requires methods that yield high isomeric purity.

For example, in field trials with the pine processionary moth, Thaumetopoea pityocampa, formulations of its pheromone analog, (Z)-13-hexadecen-11-ynyl acetate, showed a decrease in activity when they contained as little as 3-10% of the E-isomer compared to the pure Z-isomer. researchgate.net This demonstrates that even small amounts of an isomeric impurity can have a significant negative impact on efficacy. The main component of the oak processionary moth pheromone, (Z,Z)-11,13-hexadecadienyl acetate, is known to be prone to isomerization into the inhibitory (E,E) isomer, which must be considered when preparing effective and stable formulations. researchgate.netacs.org

The need for high purity has driven the development of precise synthetic and purification techniques in chemical ecology. Researchers often employ careful recrystallization or advanced chromatographic methods to ensure their synthetic standards are >98% or even >99% isomerically pure. unirioja.es This level of purity is essential for accurately determining the biological activity of individual components and for creating reliable lures for pest monitoring and control. diva-portal.org

Ecological and Evolutionary Aspects of 11,13 Hexadecadienyl Acetate Signaling

Co-evolution of Pheromone Production and Perception Systems

The intricate communication system involving 11,13-hexadecadienyl acetate (B1210297) is a classic example of co-evolution, where the production of the chemical signal by one sex (typically the female) and its perception by the other (the male) evolve in a tightly linked manner. This ensures the specificity of mate recognition, which is vital for reproductive success.

The biosynthesis of pheromones, including acetate esters like 11,13-hexadecadienyl acetate, involves a series of enzymatic steps. In moths, this process is highly regulated and often involves specific desaturase and reductase enzymes that create the characteristic double bonds and functional groups of the final molecule. mdpi.com For instance, the biosynthesis of the pheromone blend in the navel orangeworm (Amyelois transitella) involves two distinct pathways to produce its unusual mix of components, which includes (11Z,13Z)-hexadecadienal alongside other compounds. science.govlu.se Variations in these biosynthetic pathways, driven by genetic mutations, can lead to changes in the pheromone blend's composition.

For the signal to be effective, the male's sensory system must evolve in concert with these changes. This involves specialized olfactory sensory neurons (OSNs) on the male's antennae, which are tuned to detect specific pheromone components. These OSNs house pheromone receptors (PRs), which are proteins that bind to the pheromone molecules. In the navel orangeworm, a specific pheromone-binding protein, AtraPBP1, has been identified in male antennae, which is believed to be involved in the reception of multiple constituents of the sex pheromone blend. almondboard.com The evolution of the genes encoding these receptors is critical. A change in the female's pheromone blend will only be successful if the males evolve the corresponding receptors to detect the new signal, a process sometimes referred to as "asymmetric tracking."

Studies on various moth species show that the genes for pheromone production and reception can be genetically linked, facilitating their co-evolution. In some Ostrinia species, for example, specific odorant receptors have been identified that respond to particular pheromone components, and the evolution of these receptor genes appears to track the changes in the female pheromone signal. mdpi.com While the specific receptors for this compound are not fully characterized in all species, the principle remains the same: the molecular machinery for sending the signal and the machinery for receiving it are under strong mutual selective pressure to maintain a private communication channel. nih.gov

Role in Reproductive Isolation and Speciation Processes

The specificity of pheromone blends, which often include this compound as a key component, is a powerful mechanism for reproductive isolation, preventing interbreeding between closely related species that may live in the same area (sympatric species). researchgate.netmdpi.com Subtle differences in the pheromone blend—such as the ratio of components, the presence or absence of minor compounds, or the specific stereoisomers—can act as a "lock-and-key" system for mating.

A prime example is the role of (11Z,13Z)-hexadecadienyl acetate in the pheromone system of the navel orangeworm (Amyelois transitella). While this compound is part of the attractant blend for this species, it also acts as a behavioral antagonist for the sympatric meal moth (Pyralis farinalis), effectively repelling it. vulcanchem.com This chemical "jamming" helps maintain the reproductive barrier between the two species.

In the oak processionary moth (Thaumetopoea processionea), the female sex pheromone is a specific mixture where (Z,Z)-11,13-hexadecadienyl acetate is the major component (88%), accompanied by minor components like (E,Z)-11,13-hexadecadienyl acetate (7%) and (Z,Z)-11,13-hexadecadienol (5%). researchgate.netacs.orgnih.gov While the major component alone can elicit a behavioral response in males, the precise blend is crucial for robust and specific attraction. researchgate.netnih.gov Furthermore, the (E,E) isomer of this compound acts as an inhibitor, reducing the attraction of males if present in the blend. nih.gov This demonstrates how both the presence of specific components and the exclusion of others are critical for species recognition.

This chemical divergence can drive speciation. As populations become geographically isolated or adapt to different ecological niches, their pheromone communication systems can diverge. This can happen through mutations affecting the pheromone biosynthesis in females or the receptor tuning in males. Over time, these differences can become so pronounced that they prevent interbreeding, even if the populations come back into contact, leading to the formation of new species. harvard.edu

Table 1: Role of this compound and Related Compounds in Different Moth Species

| Species | Compound(s) | Role in Pheromone Blend | Effect on Sympatric Species | Source(s) |

| Oak Processionary Moth (Thaumetopoea processionea) | (Z,Z)-11,13-hexadecadienyl acetate | Major attractant component | Creates a species-specific signal, isolating it from other moths. | researchgate.netacs.orgnih.gov |

| (E,Z)-11,13-hexadecadienyl acetate | Minor attractant component | researchgate.netacs.orgnih.gov | ||

| (Z,Z)-11,13-hexadecadienol | Minor component; inhibitory at some concentrations | researchgate.netnih.gov | ||

| (E,E)-11,13-hexadecadienyl acetate | Behavioral inhibitor | nih.gov | ||

| Navel Orangeworm (Amyelois transitella) | (11Z,13Z)-hexadecadienyl acetate | Component of attractant blend | Acts as a behavioral antagonist for the Meal Moth (Pyralis farinalis). | vulcanchem.com |

| Beet Armyworm (Spodoptera exigua) | (Z)-11-hexadecenyl acetate | Specific pheromone component | Strongly inhibits male attraction in the sympatric Spodoptera litura. | nih.gov |

Environmental Persistence and Degradation in Natural Ecosystems

Once released into the environment, the effectiveness and fate of this compound are governed by its chemical stability and environmental conditions. As a semiochemical, its signal must persist long enough to reach a potential mate but should also degrade to avoid "noise" in the environment. rsc.org

Pheromones like this compound are inherently susceptible to degradation through several pathways:

Photo-oxidation and Isomerization : The conjugated double bonds in the 11,13-hexadecadienyl structure are particularly vulnerable to degradation by sunlight (UV radiation). UV exposure can cause isomerization, changing the geometry of the double bonds (e.g., from Z,Z to a less active E,E isomer), which can render the pheromone ineffective or even inhibitory. nih.govresearchgate.net Sunlight can also lead to oxidation, breaking down the molecule entirely. rsc.org

Hydrolysis : As an acetate ester, the compound can be hydrolyzed, particularly in the presence of moisture and on acidic or alkaline surfaces (like soil or leaf surfaces), breaking down into the corresponding alcohol ((11,13)-hexadecadienol) and acetic acid. This process is often facilitated by microbial enzymes in the environment. rsc.org

Volatility and Temperature : The compound's volatility causes it to dissipate into the air. Higher temperatures increase the rate of volatilization, shortening the signal's lifespan. researchgate.net High heat can also directly contribute to the chemical degradation of the compound. rsc.org

The half-life of pheromones in the environment can vary significantly. For example, studies on pheromone lures used for pest management show that efficacy can decline over weeks, with estimated half-lives ranging from less than one week to several weeks depending on the formulation and environmental conditions like temperature and sun exposure. bioone.orglandcareresearch.co.nz While specific half-life data for this compound on natural surfaces like leaves or soil is not extensively documented, the principles of degradation for similar long-chain acetate pheromones apply. rsc.orgepa.gov The rapid degradation is a key feature of their evolution, ensuring that the chemical signal is relevant to the current time and location of the signaling female. rsc.org

Advanced Analytical Methodologies for Pheromone Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the identification and quantification of 11,13-hexadecadienyl acetate (B1210297) in pheromone gland extracts. In this method, the volatile components of a sample are separated in a gas chromatograph before being ionized and detected by a mass spectrometer.

Analyses of pheromone gland extracts from the oak processionary moth, Thaumetopoea processionea, have utilized GC-MS to identify the primary pheromone components. researchgate.net These analyses revealed that (Z,Z)-11,13-hexadecadienyl acetate is the major compound, present at approximately 20-30 nanograms per gland. researchgate.net The technique also identified smaller quantities of (E,Z)-11,13-hexadecadienyl acetate and (Z,Z)-11,13-hexadecadienol. researchgate.net The identification is confirmed by comparing the mass spectra and gas chromatographic retention times of the natural compounds with those of authentic synthetic standards. researchgate.net For instance, a polar HP-FFAP column can effectively separate the different stereoisomers of 11,13-hexadecadienyl acetate. researchgate.net

GC-MS is also crucial for quantitative analysis, which is essential for understanding the natural pheromone blend's composition. By using an internal standard, the precise amounts of each component in the extract can be determined. For example, in studies of T. processionea, the ratio of (Z,Z)-11,13-hexadecadienyl acetate, (E,Z)-11,13-hexadecadienyl acetate, and (Z,Z)-11,13-hexadecadienol was determined to be 88:7:5. researchgate.net Similarly, GC-MS has been employed to analyze ovipositor washings of other insects, like the rice leaffolder Cnaphalocrocis medinalis, to identify and quantify its pheromone components, which include related acetate compounds. www.gov.uk

The following table summarizes the typical GC-MS parameters used in the analysis of this compound and related compounds.

| Parameter | Value/Description |

| Gas Chromatograph | Agilent HP6850 or similar |

| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.32 mm i.d.) with a polar stationary phase (e.g., DB-Wax) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Initial hold at a lower temperature (e.g., 50-100°C), followed by a ramp (e.g., 10-15°C/min) to a final temperature (e.g., 225-250°C) |

| Mass Spectrometer | Coupled directly to the GC |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

This table is a composite representation of typical parameters and may vary based on specific analytical needs.

Coupled Gas Chromatography-Electroantennographic Detection (GC-EAD)

Coupled Gas Chromatography-Electroantennographic Detection (GC-EAD) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of an insect's antenna as a biological detector. science.gov This method is instrumental in identifying which specific compounds in a complex mixture, such as a pheromone gland extract, are biologically active.

In a typical GC-EAD setup, the effluent from the GC column is split, with one part going to a standard detector (like a Flame Ionization Detector, FID) and the other passing over an insect antenna. researchgate.net When a compound that the antenna's receptors can detect elutes from the column, it generates an electrical potential, which is recorded as a peak in the electroantennogram (EAG). By comparing the timing of the EAG peaks with the peaks on the chromatogram, researchers can pinpoint the electrophysiologically active compounds. science.gov

GC-EAD has been pivotal in the study of the oak processionary moth, Thaumetopoea processionea. Analysis of female pheromone gland extracts using this technique revealed two EAD-active compounds. researchgate.net These were subsequently identified as (Z,Z)-11,13-hexadecadienyl acetate and (E,Z)-11,13-hexadecadienyl acetate. researchgate.netresearchgate.net Interestingly, while (Z,Z)-11,13-hexadecadienol was also present in the extract, it did not elicit an antennal response. researchgate.net This demonstrates the high specificity of the insect's olfactory system and the utility of GC-EAD in distinguishing active pheromone components from inactive precursors or metabolites.

The technique is not limited to identifying sex pheromones. It has also been used to investigate the responses of insect antennae to host plant volatiles, helping to understand host selection behavior. mdpi.comualberta.ca For instance, the antennae of T. pityocampa females have been tested against volatiles from pine branches to identify key attractants. mdpi.com

The table below outlines the components and general process of a GC-EAD analysis.

| Step | Description |

| 1. Sample Injection | A pheromone extract is injected into the Gas Chromatograph. |

| 2. Separation | Volatile compounds are separated based on their boiling points and interaction with the GC column. |

| 3. Effluent Splitting | The column effluent is split between a conventional detector (e.g., FID) and the EAD. |

| 4. Electroantennographic Detection | The effluent is passed over an excised insect antenna mounted between two electrodes. |

| 5. Signal Recording | The FID signal (chromatogram) and the antenna's electrical response (electroantennogram) are recorded simultaneously. |

| 6. Data Analysis | Peaks in the electroantennogram are aligned with peaks in the chromatogram to identify biologically active compounds. |

This table provides a general overview of the GC-EAD process.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of pheromones like this compound. While GC-MS can provide the molecular weight and fragmentation patterns, NMR is often required to confirm the precise arrangement of atoms, including the geometry of double bonds (Z or E isomers). However, a significant challenge in pheromone research is that these compounds are typically produced in sub-microgram amounts, which is often insufficient for NMR analysis. researchgate.netrsc.org Consequently, NMR is more commonly performed on synthetically produced reference compounds to confirm their structure, which is then compared to the data obtained from the natural product. researchgate.netrsc.org

Both ¹H NMR and ¹³C NMR are employed. nih.gov ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. For conjugated dienes like this compound, the signals for the olefinic protons in the ¹H NMR spectrum are particularly diagnostic, typically appearing in the range of 5.0 to 6.8 ppm. mdpi.com The coupling constants between these protons can help determine the stereochemistry of the double bonds.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate theoretical NMR chemical shifts, which can then be compared with experimental data to aid in the assignment of geometric isomers and the elucidation of the molecule's structure in solution. mdpi.com This is especially useful in complex cases where signals may overlap. mdpi.com

The following table presents representative ¹H and ¹³C NMR data for a synthesized (11Z,13Z)-hexadecadienal, a closely related compound, which illustrates the types of signals observed for this class of molecules. nih.gov

| Atom | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| H-1 | 9.77 (t, J = 2.0 Hz) | - |

| C-1 | - | 202.9 |

| H-2 | 2.42 (td, J = 7.5, 1.5 Hz) | - |

| C-2 | - | 43.9 |

| H-3 to H-10 | 1.28–1.66 (m) | 22.0-29.6 |

| H-11 | 5.42–5.47 (m) | - |

| C-11 | - | 123.0 |

| H-12 | 6.19–6.28 (m) | - |

| C-12 | - | 132.1 |

| H-13 | 6.19–6.28 (m) | - |

| C-13 | - | 123.4 |

| H-14 | 5.42–5.47 (m) | - |

| C-14 | - | 133.6 |

| C-15 | - | 20.8 |

| H-16 | 1.00 (t, J = 7.5 Hz) | - |

| C-16 | - | 14.2 |

Data adapted from a study on (11Z,13Z)-hexadecadienal. nih.gov The chemical shifts for this compound would differ slightly, particularly at the acetate end of the molecule.

Sample Preparation and Extraction Techniques from Biological Matrices

The successful analysis of this compound begins with effective sample preparation and extraction from biological sources, most commonly the pheromone glands of female insects. researchgate.net Given the low quantities of pheromone present, these methods must be both efficient and gentle to avoid degradation or isomerization of the target compounds.

A standard method involves the excision of pheromone glands from calling female moths. researchgate.net The glands are then extracted for a short period (e.g., 5 minutes) in a small volume of a non-polar solvent like hexane. researchgate.net This solvent extract can then be concentrated and analyzed directly by GC-MS or GC-EAD. For quantitative studies, a known amount of an internal standard is added to the solvent before extraction. researchgate.net

Solid-Phase Microextraction (SPME) has emerged as a powerful, solvent-free alternative for sampling volatile and semi-volatile pheromones. nih.govent-bull.com.cn SPME uses a fused-silica fiber coated with a stationary phase. wiley.com This fiber can be exposed to the headspace above a sample (e.g., live, calling insects) or directly immersed in a liquid extract. nih.govwiley.com The pheromones adsorb onto the fiber, which is then directly inserted into the GC injector for thermal desorption and analysis. wiley.com This technique combines sampling, extraction, and concentration into a single step, making it rapid and efficient. ent-bull.com.cnresearchgate.net

Different SPME fiber coatings, such as polydimethylsiloxane (B3030410) (PDMS) or divinylbenzene/carboxen/PDMS (DVB/CAR/PDMS), can be selected based on the polarity and volatility of the target analytes. researchgate.net The efficiency of SPME can be influenced by factors like extraction time and temperature. researchgate.net For instance, longer exposure times and higher temperatures generally result in the collection of more analytes. researchgate.net

The following table compares the conventional solvent extraction method with SPME.

| Feature | Solvent Extraction | Solid-Phase Microextraction (SPME) |

| Principle | Dissolving analytes from the matrix into a liquid solvent. | Adsorbing analytes onto a coated fiber. |

| Solvent Use | Requires organic solvents (e.g., hexane). | Solvent-free or uses minimal solvent. |

| Procedure | Involves gland excision, immersion in solvent, and often concentration steps. | Combines sampling, extraction, and concentration in one step. researchgate.net |

| Application | Primarily for excised glands. | Can be used for headspace analysis of live insects or liquid extracts. nih.gov |

| Advantages | Well-established and straightforward. | Fast, sensitive, solvent-free, and suitable for field sampling. ent-bull.com.cn |

| Disadvantages | Requires sacrificing the insect, potential for sample contamination, solvent artifacts. | Fiber cost and fragility, competition for adsorption sites. |

Application Methodologies and Research in Integrated Pest Management Ipm

Pheromone-Based Monitoring Strategies

Pheromone-baited traps are extensively utilized for the detection, population monitoring, and control of pest species. researchgate.net These systems form a cornerstone of IPM programs by providing essential data on pest presence, distribution, and population dynamics, which helps in making informed decisions about control actions.

Trap Design and Deployment Optimization in Agricultural and Forest Ecosystems

The efficacy of pheromone-based monitoring is significantly influenced by the design of the trap and its strategic deployment within the target ecosystem. Research has focused on optimizing these parameters to maximize the capture rates of specific pest species.

In forest ecosystems, particularly for monitoring the oak processionary moth (Thaumetopoea processionea), trap placement is a critical factor. Field trials revealed that traps baited with (Z,Z)-11,13-hexadecadienyl acetate (B1210297) were most effective when placed in the upper crown region of oak trees. Traps positioned 10-15 meters high attracted significantly more male moths than those installed at lower heights of 2 or 6-8 meters. researchgate.net

Trap design itself has a substantial impact on capture efficiency. For the oak processionary moth, studies have shown that funnel traps can be significantly more effective than Delta traps, with one study recording nearly six times more moths in funnel traps over the trapping period. researchgate.net However, other studies have successfully used Delta traps for monitoring programs, indicating that the optimal design can be species and situation-dependent. researchgate.net

In agricultural settings, such as rice paddies, sleeve traps have been used effectively for mass trapping the yellow stem borer (Scirpophaga incertulas). kyushu-u.ac.jp The choice of dispenser, which releases the pheromone, is also crucial, with standard rubber septa being a common choice for monitoring applications. kyushu-u.ac.jp

Table 1: Research Findings on Trap Design and Deployment

| Target Species | Ecosystem | Trap Type | Deployment Strategy | Key Finding | Source(s) |

| Oak Processionary Moth (Thaumetopoea processionea) | Forest | Funnel, Delta | Varied heights (2m, 6-8m, 10-15m) | Funnel traps were more efficient than Delta traps. Traps at 10-15m height caught significantly more moths. | researchgate.net |